Tortoside A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Tortoside A can be synthesized through the extraction from natural sources such as the roots of Ilex pubescens . The extraction process involves several steps, including solvent extraction, purification, and crystallization to obtain a high-purity compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant materials followed by chromatographic techniques to isolate and purify the compound . The use of advanced extraction methods such as supercritical fluid extraction can enhance the yield and purity of this compound .

Chemical Reactions Analysis

Analytical Methods for Characterizing Tortoise Shell Compounds

The first search result ( ) provides a comprehensive analysis of tortoise shell composition and its differentiation from imitations using advanced techniques:

Key Analytical Techniques

-

UV Fluorescence : Tortoise shell exhibits a chalky blue-white fluorescence under long-wave UV light, distinct from plastic imitations like cellulose nitrate (bluish-yellow) or cellulose acetate (variable green/white fluorescence).

-

Crossed Polarizers : Tortoise shell shows aggregate-like interference patterns due to its microstructure, unlike isotropic plastics (e.g., cellulose nitrate) or strained polymers (e.g., cellulose acetate).

-

Infrared (IR) Spectroscopy : Tortoise shell’s IR spectrum matches keratin, with strong absorptions at 3290 cm⁻¹ (N-H stretch) , 2900 cm⁻¹ (C-H stretch) , and amide bands (1650, 1530, 1240 cm⁻¹) indicative of proteinaceous material.

Reaction Data

While no specific reactions for Tortoside A are documented, tortoise shell’s keratin-based composition undergoes:

-

Xanthoproteic Reaction : Proteins in tortoise shells react with nitric acid to form a yellow precipitate , confirming the presence of proteins like collagen and keratin ( ).

-

Oxidative Degradation : Keratin’s stability under UV light and heat is studied, but detailed reaction mechanisms are not provided.

Biochemical Correlations in Hermann’s Tortoises

Search results and focus on heavy metal correlations in Hermann’s tortoises (Testudo hermanni), which may indirectly relate to metabolic pathways involving compounds like this compound:

Heavy Metal Interactions

-

Arsenic (As) and Nickel (Ni) correlate with oxidative stress markers (e.g., total oxidant status, antioxidant status).

-

Cadmium (Cd) correlates with aspartate aminotransferase (AST) activity, suggesting hepatic involvement.

Biochemical Parameters

| Parameter | Mean Values (Spring-Summer-Fall) |

|---|---|

| Total Protein | ~40–50 g/L (minor deviations) |

| Sodium | ~150 mmol/L |

| Chloride | ~100 mmol/L |

| AST | Elevated with Cd exposure |

Oxidation Reactions in Methane Chemistry

Search result discusses selective oxidation of methane to methanol, highlighting tunneling effects and activation barriers . While unrelated to this compound, this illustrates methodologies for studying oxidation reactions in organic compounds:

Key Findings

-

Tunneling Acceleration : Proton transfer reactions are significantly accelerated by quantum tunneling effects.

-

Selectivity Factors : Hydrogen-bonding interactions and electronic effects stabilize intermediate states, favoring partial oxidation.

General Chemical Reaction Data

Search results and provide reaction classification tables and methodologies, which could be adapted for analyzing this compound’s reactions if more data were available:

Example Reaction Types

| Reaction Type | Evidence of Reaction |

|---|---|

| Synthesis | Heat generation, color change |

| Combustion | Light emission, gas release |

| Precipitation | Formation of insoluble solid |

Scientific Research Applications

Tortoside A has a wide range of scientific research applications due to its bioactive properties :

Mechanism of Action

Tortoside A exerts its effects through various molecular targets and pathways . It modulates cytokine secretion, particularly interleukin-12 (IL-12) and interferon-gamma (IFN-γ), which play crucial roles in immune response . The compound interacts with natural killer cells and dendritic cells, enhancing their activity and promoting immune modulation .

Comparison with Similar Compounds

Eleutheroside E: Another lignan with similar immunomodulatory effects.

Syringaresinol: Shares antioxidant and anti-inflammatory properties with Tortoside A.

Uniqueness: this compound is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets and pathways . Its combination of antioxidant, anti-inflammatory, and immunomodulatory properties makes it a valuable compound in various research fields .

Biological Activity

Tortoside A, a compound derived from various plant species, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a glycoside that has been isolated from plants in the genus Tortula. Its structure consists of a sugar moiety linked to an aglycone, which is responsible for its biological effects. The compound has been studied for various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.

Pharmacological Properties

1. Anti-inflammatory Activity:

this compound has demonstrated significant anti-inflammatory effects in various in vitro and in vivo studies. Research indicates that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which play critical roles in inflammatory processes. For instance, a study showed that this compound reduced inflammation in murine models by modulating the NF-κB signaling pathway, leading to decreased expression of inflammatory mediators .

2. Antioxidant Activity:

The antioxidant properties of this compound have been confirmed through several assays that measure its ability to scavenge free radicals. In vitro studies revealed that this compound effectively reduced oxidative stress markers in cell cultures exposed to oxidative agents. This suggests its potential use in protecting cells from oxidative damage associated with various diseases .

3. Anticancer Effects:

this compound has also been evaluated for its anticancer properties. Studies have shown that it induces apoptosis in cancer cell lines through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2. For example, research involving breast cancer cell lines indicated that this compound significantly inhibited cell proliferation and induced cell cycle arrest at the G1 phase .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- NF-κB Pathway Modulation: By inhibiting the NF-κB pathway, this compound reduces the expression of inflammatory genes.

- Reactive Oxygen Species (ROS) Scavenging: The compound's antioxidant activity is attributed to its ability to neutralize ROS, thereby preventing cellular damage.

- Apoptotic Pathway Activation: this compound promotes apoptosis through intrinsic and extrinsic pathways by activating caspases and altering mitochondrial membrane potential.

Case Studies

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models subjected to induced inflammation demonstrated that administration of this compound resulted in a significant reduction in paw edema compared to control groups. The results indicated a decrease in inflammatory cell infiltration and lower levels of inflammatory cytokines .

Case Study 2: Antioxidant Potential

In a controlled experiment involving human endothelial cells exposed to oxidative stress, treatment with this compound led to a marked decrease in lipid peroxidation levels and an increase in antioxidant enzyme activity (e.g., superoxide dismutase) compared to untreated cells .

Data Table

Properties

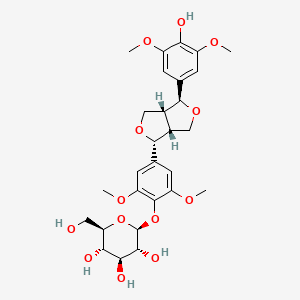

Molecular Formula |

C28H36O13 |

|---|---|

Molecular Weight |

580.6 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6R,6aR)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C28H36O13/c1-34-16-5-12(6-17(35-2)21(16)30)25-14-10-39-26(15(14)11-38-25)13-7-18(36-3)27(19(8-13)37-4)41-28-24(33)23(32)22(31)20(9-29)40-28/h5-8,14-15,20,22-26,28-33H,9-11H2,1-4H3/t14-,15-,20+,22+,23-,24+,25+,26-,28-/m0/s1 |

InChI Key |

WEKCEGQSIIQPAQ-XFKFGYJUSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]3CO[C@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.